5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

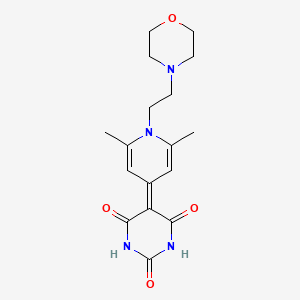

5-(2,6-Dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-trione derivative characterized by a fused pyridine-morpholine substituent. Its structure features a central pyrimidine-2,4,6-trione core with a 2,6-dimethylpyridine moiety linked via a conjugated ylidene bond and a 2-morpholinoethyl side chain. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-11-9-13(14-15(22)18-17(24)19-16(14)23)10-12(2)21(11)4-3-20-5-7-25-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVBTVDZEGISGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione , identified by CAS number 900136-56-3 , is a pyrimidine derivative with potential biological activities. This article synthesizes available research findings related to its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 346.4 g/mol

- Structure : The compound features a complex structure that includes a pyrimidine ring and a morpholinoethyl substituent on a pyridine ring.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an antiviral agent and its influence on various cellular mechanisms:

- Antiviral Properties : The compound has been noted for its efficacy against RNA viruses. It acts by inhibiting viral replication processes, making it a candidate for therapeutic applications in viral infections .

- Cytotoxicity : Studies have shown that derivatives of pyrimidine compounds often exhibit cytotoxic effects on cancer cell lines. The structure of the compound suggests it may interact with cellular pathways involved in proliferation and apoptosis .

- Mechanism of Action : The biological activity can be attributed to its ability to act as an enzyme inhibitor or modulator. For instance, compounds with similar structures have been found to inhibit histone deacetylases (HDACs), which are crucial in cancer biology .

Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that:

- The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

- Structure-activity relationship (SAR) studies highlighted that substitutions on the pyrimidine ring could enhance or diminish activity.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Compound A | 27.6 | Strong cytotoxicity against MDA-MB-231 |

| Compound B | 29.3 | Moderate cytotoxicity; electron-withdrawing groups enhanced activity |

Antiviral Activity

In vitro studies demonstrated that the compound effectively inhibited the replication of specific RNA viruses. The mechanism involves interference with viral polymerase activity, thus preventing viral genome replication.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : Utilizing standard methods such as cyclization reactions involving appropriate precursors.

- Pyrimidine Derivation : Implementing condensation reactions under controlled conditions to ensure high yields and purity.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antiviral Properties : Studies suggest that the compound may be effective against RNA viruses. Its mechanism involves inhibiting viral replication pathways, making it a candidate for antiviral drug development .

- Antimicrobial Activity : Preliminary assays have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The disc diffusion method has been utilized to evaluate its effectiveness against various strains of bacteria and fungi .

- Anticancer Activity : The compound has been assessed for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer cells, thereby highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

- Antiviral Research : A study conducted on the antiviral effects of related compounds demonstrated that modifications in the pyridine structure could enhance antiviral activity against specific RNA viruses. The results indicated a promising avenue for developing new antiviral therapies .

- Antimicrobial Evaluation : In a comprehensive evaluation involving various synthesized derivatives, compounds similar to 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione showed remarkable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

- Cancer Cell Studies : Research focusing on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings support further exploration into its use as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine-2,4,6-trione Derivatives

Key Observations :

- Halogenated analogs (e.g., 3-chlorophenyl in ) exhibit increased molecular weight and altered electronic properties due to electron-withdrawing effects .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Key Observations :

Key Observations :

- Arylidene derivatives () show stronger DNA-binding and anticancer activity due to extended conjugation .

Stability and Industrial Relevance

- Stability: Morpholinoethyl groups may enhance hydrolytic stability compared to esters or amides in analogs like .

- Scalability : Claisen-Schmidt routes () offer higher yields (~34%) compared to alloxan-based syntheses (, h reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.